Clarinex-D 12 Hour

Description

Properties

CAS No. |

855790-99-7 |

|---|---|

Molecular Formula |

C29H34ClN3O |

Molecular Weight |

476.1 g/mol |

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C19H19ClN2.C10H15NO/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;1-8(11-2)10(12)9-6-4-3-5-7-9/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |

InChI Key |

JQLKIIMCOASHLM-PXRPMCEGSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Other CAS No. |

855790-99-7 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Sympathomimetic and Psychostimulant Profile of Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoephedrine, a widely utilized sympathomimetic agent for nasal decongestion, also exhibits discernible psychostimulant properties. This technical guide provides an in-depth examination of the molecular and physiological underpinnings of pseudoephedrine's dual effects. We will explore its mechanism of action, detailing its interaction with adrenergic receptors and monoamine transporters, and delineate the subsequent intracellular signaling cascades. This document summarizes key quantitative data, presents detailed experimental protocols for investigating its effects, and provides visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Pseudoephedrine is a phenethylamine (B48288) derivative and a stereoisomer of ephedrine.[1] While clinically established for its efficacy as a nasal decongestant, its structural similarity to amphetamine and its ability to cross the blood-brain barrier contribute to its stimulant effects on the central nervous system (CNS).[1][2] Understanding the nuanced pharmacology of pseudoephedrine is critical for optimizing its therapeutic applications and for recognizing its potential for misuse and adverse effects. This guide aims to provide a detailed technical overview of its sympathomimetic and psychostimulant actions.

Mechanism of Action

Pseudoephedrine exerts its effects through a mixed mechanism of action, involving both indirect and direct interactions with the adrenergic system.

-

Indirect Sympathomimetic Action : The primary mechanism of pseudoephedrine is the indirect stimulation of adrenergic receptors. It acts as a releasing agent for norepinephrine (B1679862) from the storage vesicles of presynaptic neurons.[3] The displaced norepinephrine then activates postsynaptic alpha- and beta-adrenergic receptors.[3]

-

Direct Adrenergic Agonism : Pseudoephedrine also has a direct, albeit weaker, agonist activity at α- and β-adrenergic receptors.[4]

Sympathomimetic Effects

The sympathomimetic effects of pseudoephedrine are primarily mediated by its action on adrenergic receptors in the periphery.

-

α-Adrenergic Receptors : Activation of α-1 adrenergic receptors on vascular smooth muscle leads to vasoconstriction.[4][5] This effect in the nasal mucosa reduces blood flow, decreases swelling, and alleviates nasal congestion.[4]

-

β-Adrenergic Receptors : Stimulation of β-2 adrenergic receptors in the bronchial smooth muscle leads to relaxation and bronchodilation.

Psychostimulant Effects

The psychostimulant properties of pseudoephedrine arise from its actions within the central nervous system. By increasing the synaptic concentration of norepinephrine and, to a lesser extent, dopamine (B1211576), it enhances alertness and can produce feelings of euphoria at higher doses.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding pseudoephedrine's interactions with various molecular targets and its pharmacokinetic and physiological effects.

Table 1: Receptor and Transporter Binding Affinity of Pseudoephedrine

| Target | Ligand | Species | Assay Type | IC50 (μM) | Ki (μM) | Reference |

| α1-Adrenergic Receptor | (-)-Pseudoephedrine (B34784) | Not Specified | Radioligand Binding | 33 | Not Reported | [7] |

| α1-Adrenergic Receptor | (+)-Pseudoephedrine | Not Specified | Radioligand Binding | 349 | Not Reported | [7] |

| α2-Adrenergic Receptor | (-)-Pseudoephedrine | Not Specified | Radioligand Binding | 6.4 | Not Reported | [7] |

| α2-Adrenergic Receptor | (+)-Pseudoephedrine | Not Specified | Radioligand Binding | 17 | Not Reported | [7] |

| β2-Adrenergic Receptor | (-)-Pseudoephedrine | Not Specified | Radioligand Binding | 213 | Not Reported | [7] |

| β2-Adrenergic Receptor | (+)-Pseudoephedrine | Not Specified | Radioligand Binding | 511 | Not Reported | [7] |

| Dopamine Transporter (DAT) | d-Pseudoephedrine | Rat (Striatum) | [3H]Dopamine Uptake Inhibition | 667 | Not Reported | [8] |

| Dopamine Transporter (DAT) | d-Pseudoephedrine | Rat (Nucleus Accumbens) | [3H]Dopamine Uptake Inhibition | 530 | Not Reported | [8] |

| Dopamine D2 Receptor | (-)-Pseudoephedrine | Human (cloned) | [3H]-NMSP Binding | >10000 | >10000 | [9] |

Table 2: Pharmacokinetic Properties of Pseudoephedrine in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~100% | Oral administration | [2] |

| Half-life (t1/2) | 5-8 hours | Urine pH 5.8 | [10] |

| 9-16 hours | Urine pH 8 | [10] | |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Immediate-release formulations | [2] |

| Protein Binding | 21-29% | Not specified | [2] |

| Metabolism | Minimal hepatic N-demethylation | Not specified | [2] |

| Excretion | 43-96% unchanged in urine | Urine pH dependent | [2] |

Table 3: Cardiovascular Effects of Pseudoephedrine in Humans

| Parameter | Change | Dose | Population | Reference |

| Systolic Blood Pressure | ↑ ~1 mmHg | Therapeutic doses | Normotensive adults | |

| Diastolic Blood Pressure | No significant change | Therapeutic doses | Normotensive adults | |

| Heart Rate | ↑ ~3 bpm | Therapeutic doses | Normotensive adults | |

| Systolic Blood Pressure | No significant change | 60 mg | Controlled hypertensive adults | [11] |

| Diastolic Blood Pressure | No significant change | 60 mg | Controlled hypertensive adults | [11] |

| Heart Rate | No significant change | 60 mg | Controlled hypertensive adults | [11] |

| Systolic Blood Pressure | Statistically significant increase | 60 mg | Hypertensive patients | [12] |

| Heart Rate | Statistically significant increase | 60 mg | Hypertensive patients | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of pseudoephedrine.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of pseudoephedrine for α1, α2, and β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing the target human adrenergic receptor subtype.

-

Radioligands: [3H]prazosin (for α1), [3H]yohimbine (for α2), [3H]dihydroalprenolol (for β2).

-

Pseudoephedrine solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate receptor membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of pseudoephedrine in a 96-well plate.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of pseudoephedrine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14][15][16][17]

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of norepinephrine and dopamine in specific brain regions of freely moving rats following pseudoephedrine administration.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

-

Pseudoephedrine solution for injection.

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Allow the animals to recover for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer pseudoephedrine (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline neurotransmitter levels.[18][19][20][21][22]

Locomotor Activity Assessment in Rodents

Objective: To evaluate the psychostimulant effects of pseudoephedrine by measuring changes in locomotor activity in rats.

Materials:

-

Male Wistar rats.

-

Open-field activity chambers equipped with infrared beams.

-

Pseudoephedrine solution for injection.

-

Vehicle control (e.g., saline).

Procedure:

-

Habituate the rats to the testing room and the activity chambers.

-

On the test day, administer pseudoephedrine or vehicle to the rats.

-

Immediately place the rats in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

-

Analyze the data to compare the locomotor activity between the pseudoephedrine-treated and control groups.[2][23][24][25][26]

Double-Blind, Placebo-Controlled Crossover Trial for Cardiovascular Effects

Objective: To assess the effects of pseudoephedrine on blood pressure and heart rate in human subjects.

Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy, normotensive adult volunteers or patients with controlled hypertension.

Procedure:

-

After a washout period, randomly assign participants to receive either a single dose of pseudoephedrine or a matching placebo.

-

Measure blood pressure and heart rate at baseline and at regular intervals after drug administration.

-

After a suitable washout period, have the participants "cross over" to the other treatment arm.

-

Repeat the blood pressure and heart rate measurements.

-

Analyze the data to compare the changes in cardiovascular parameters between the pseudoephedrine and placebo treatments.[11][12]

Quantification of Pseudoephedrine in Plasma using HPLC-MS/MS

Objective: To determine the concentration of pseudoephedrine in human plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma samples.

-

Pseudoephedrine standard solutions.

-

Internal standard (e.g., mosapride).

-

Acetonitrile for protein precipitation.

-

HPLC system coupled with a tandem mass spectrometer (MS/MS).

-

C18 analytical column.

Procedure:

-

Precipitate proteins from plasma samples by adding acetonitrile.

-

Centrifuge the samples and collect the supernatant.

-

Inject the supernatant into the HPLC-MS/MS system.

-

Separate pseudoephedrine from other plasma components on the C18 column using an appropriate mobile phase.

-

Detect and quantify pseudoephedrine using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Construct a calibration curve using the standard solutions to determine the concentration of pseudoephedrine in the plasma samples.[27][28][29]

Western Blot Analysis of c-Fos Expression

Objective: To investigate the neuronal activation in specific brain regions following pseudoephedrine administration by measuring the expression of the immediate early gene c-Fos.

Materials:

-

Rat brain tissue from specific regions (e.g., nucleus accumbens, striatum).

-

Lysis buffer.

-

Primary antibody against c-Fos.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Homogenize brain tissue samples in lysis buffer to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-c-Fos antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the c-Fos protein using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative expression of c-Fos.[30][31][32][33][34]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by pseudoephedrine.

References

- 1. Cardiovascular effects of pseudoephedrine in medically controlled hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. 4.9 Alpha-1 Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 6. Reinforcing effect of pseudoephedrine isomers and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2000001379A1 - (-)-pseudoephedrine as a sympathomimetic drug - Google Patents [patents.google.com]

- 8. Amphetamine and pseudoephedrine cross-tolerance measured by c-Fos protein expression in brains of chronically treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 25817 [pdspdb.unc.edu]

- 10. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Does pseudoephedrine increase blood pressure in patients with controlled hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A controlled clinical trial on the cardiovascular effects of single doses of pseudoephedrine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biophysics-reports.org [biophysics-reports.org]

- 17. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. va.gov [va.gov]

- 24. benchchem.com [benchchem.com]

- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 26. Locomotor activity does not predict individual differences in morphine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development and evaluation of an efficient HPLC/MS/MS method for the simultaneous determination of pseudoephedrine and cetirizine in human plasma: application to phase-I pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sensitive quantification of pseudoephedrine in human plasma and urine by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 32. youtube.com [youtube.com]

- 33. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Activation of immediate-early response gene c-Fos protein in the rat paralimbic cortices after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine (B1670295), the primary active metabolite of loratadine (B1675096), is a potent, long-acting, non-sedating second-generation antihistamine.[1] It functions as a selective inverse agonist of the peripheral histamine (B1213489) H1 receptor, effectively mitigating allergic symptoms.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, and pharmacological properties of desloratadine. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates critical signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of its mechanism of action and analytical assessment.

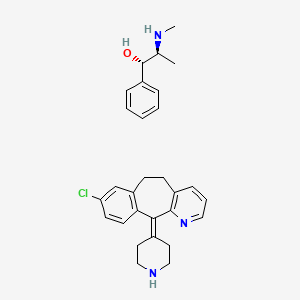

Molecular Structure and Identification

Desloratadine is a tricyclic antihistamine with the chemical name 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5][6] Its structure is characterized by a central three-ring system with a piperidinylidene substituent.

| Identifier | Value |

| IUPAC Name | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine[5] |

| CAS Number | 100643-71-8[5] |

| Molecular Formula | C₁₉H₁₉ClN₂[5] |

| Molar Mass | 310.83 g/mol [5] |

| Canonical SMILES | C1C(C=C(C=C1)Cl)=C(C2=CC=CN=C2CC3)C3=CCNCC44[7] |

| InChI Key | JAUOIFJMECXRGI-UHFFFAOYSA-N[5] |

Physicochemical Properties

Desloratadine is a white to off-white powder.[6][8] Its solubility is pH-dependent, being slightly soluble in water but very soluble in organic solvents like ethanol (B145695) and propylene (B89431) glycol.[6][9]

| Property | Value |

| Melting Point | 150-151 °C[3][4] |

| pKa | 10.27 ± 0.20 (Predicted)[10] |

| LogP | 4.98 (Predicted) |

| Water Solubility | 0.1 mg/mL[6] |

| Ethanol Solubility | >100 mg/mL[6] |

| Propylene Glycol Solubility | >100 mg/mL[6] |

| BCS Class | Class 1 (High Solubility, High Permeability)[11] |

Pharmacological Properties

Desloratadine is a selective peripheral histamine H1 receptor inverse agonist.[2] This mechanism of action involves not only blocking the effects of histamine but also reducing the basal activity of the H1 receptor.[1][12] This contributes to its potent anti-allergic and anti-inflammatory effects.[6]

Pharmacodynamics

Desloratadine exhibits high binding affinity for the histamine H1 receptor.[13][14] Its effects are long-lasting, allowing for once-daily dosing.[12] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[2][15]

| Parameter | Value |

| Receptor Target | Histamine H1 Receptor[15] |

| Mechanism of Action | Inverse Agonist[5][12] |

| Binding Affinity (Ki) | 0.97 nM[16] |

| Onset of Action | Within 1 hour[17] |

| Duration of Action | Up to 24 hours[5][17] |

Pharmacokinetics

Desloratadine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[5][6] It is moderately bound to plasma proteins and is metabolized in the liver to its active metabolite, 3-hydroxydesloratadine (B129375).[5][17]

| Parameter | Value |

| Bioavailability | Rapidly absorbed[5] |

| Protein Binding | 83-87%[5] |

| Metabolism | Hepatic, primarily to 3-hydroxydesloratadine via UGT2B10 and CYP2C8[5] |

| Elimination Half-life | ~27 hours[5] |

| Excretion | Approximately 40% in urine as conjugated metabolites and a similar amount in feces[5] |

Experimental Protocols

Synthesis of Desloratadine from Loratadine

A common laboratory-scale synthesis of desloratadine involves the decarbethoxylation of loratadine.

Methodology:

-

Dissolution: Dissolve loratadine in a 55-75% aqueous alcohol solution (e.g., ethanol) under a nitrogen atmosphere.[18]

-

Hydrolysis: Add potassium hydroxide (B78521) to the solution and heat the mixture to reflux (70-100 °C).[18]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all loratadine has been consumed.

-

Extraction: After cooling, add an organic solvent such as ethyl acetate (B1210297) to extract the product. Separate the organic layer. Repeat the extraction 2-3 times.[18]

-

Washing: Wash the combined organic extracts with water.[18]

-

Purification: The crude product is then purified through crystallization, decolorization with activated carbon, and recrystallization to yield pure desloratadine.[18]

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of desloratadine for the human histamine H1 receptor.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-mepyramine), and varying concentrations of unlabeled desloratadine.

-

Incubation: Add the membrane preparation to each well and incubate the plate at 25°C for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of desloratadine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]

In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of desloratadine to inhibit mast cell degranulation by measuring the release of β-hexosaminidase.

Methodology:

-

Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in a 96-well plate.[2]

-

Sensitization: Sensitize the cells with anti-DNP IgE.[2]

-

Drug Incubation: Pre-incubate the cells with various concentrations of desloratadine.[2]

-

Degranulation Induction: Induce degranulation by adding an antigen (e.g., DNP-HSA).[2]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.[2]

-

Enzyme Assay: Measure the activity of β-hexosaminidase in the supernatant by adding a chromogenic substrate (e.g., p-NAG).[2]

-

Data Analysis: Quantify the extent of degranulation inhibition by comparing the enzyme activity in desloratadine-treated wells to control wells.

Signaling Pathway

As an inverse agonist, desloratadine stabilizes the inactive conformation of the histamine H1 receptor, thereby reducing its constitutive activity. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.[1][12]

Conclusion

Desloratadine is a well-characterized second-generation antihistamine with a favorable pharmacological profile. Its high affinity and inverse agonist activity at the histamine H1 receptor, coupled with its non-sedating nature, make it an effective and safe therapeutic agent for the management of allergic conditions. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the development and study of anti-allergic drugs.

References

- 1. scilit.com [scilit.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. jocpr.com [jocpr.com]

- 14. Improving mechanical properties of desloratadine via multicomponent crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. CN104610225A - Preparation method of desloratadine - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

The Stereochemical Landscape of Pseudoephedrine: A Technical Guide to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereoisomerism in the pharmacological activity of pseudoephedrine. By examining the distinct properties of its stereoisomers, we provide a comprehensive resource for researchers and professionals engaged in drug discovery and development. This document delves into the nuanced interactions of these isomers with adrenergic receptors and biogenic amine transporters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to the Stereoisomerism of Pseudoephedrine

Pseudoephedrine, a widely used sympathomimetic amine, possesses two chiral centers, giving rise to four possible stereoisomers. It is a diastereomer of ephedrine (B3423809). The two enantiomers of pseudoephedrine are (+)-pseudoephedrine ((1S,2S)-pseudoephedrine) and (-)-pseudoephedrine (B34784) ((1R,2R)-pseudoephedrine). Similarly, ephedrine exists as (-)-ephedrine ((1R,2S)-ephedrine) and (+)-ephedrine ((1S,2R)-ephedrine).[1] These stereoisomers exhibit significant differences in their pharmacological profiles, highlighting the importance of stereochemistry in drug action.[2] While pseudoephedrine is primarily known for its indirect sympathomimetic activity, its stereoisomers display varying degrees of direct interaction with adrenergic receptors.[3]

Quantitative Analysis of Pharmacological Activity

The pharmacological effects of pseudoephedrine and its stereoisomers are primarily mediated through their interaction with adrenergic receptors and biogenic amine transporters. The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of the four stereoisomers at various human adrenergic receptor subtypes and their activity at norepinephrine (B1679862) and dopamine (B1211576) transporters.

Table 1: Binding Affinities (Ki, μM) of Pseudoephedrine and Ephedrine Stereoisomers at Human α-Adrenergic Receptors

| Stereoisomer | α1A | α1B | α1D | α2A | α2B | α2C |

| (1S,2S)-pseudoephedrine | >10 | >10 | >10 | 4.8 ± 0.9 | 6.2 ± 1.1 | 5.5 ± 1.0 |

| (1R,2R)-pseudoephedrine | 7.9 ± 1.2 | 8.9 ± 1.3 | 8.3 ± 1.2 | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| (1R,2S)-ephedrine | >10 | >10 | >10 | 3.5 ± 0.6 | 4.1 ± 0.7 | 3.8 ± 0.7 |

| (1S,2R)-ephedrine | >10 | >10 | >10 | 6.9 ± 1.2 | 8.1 ± 1.4 | 7.5 ± 1.3 |

Data from a study characterizing ephedrine-related stereoisomers at a large battery of cloned human receptors.[4]

Table 2: Functional Potency (EC50, μM) and Maximal Response (% of Isoproterenol) of Pseudoephedrine and Ephedrine Stereoisomers at Human β-Adrenergic Receptors

| Stereoisomer | β1-AR (EC50, % Max) | β2-AR (EC50, % Max) | β3-AR (EC50, % Max) |

| (1S,2S)-pseudoephedrine | 309, 53% | 10, 47% | >1000, N/A |

| (1R,2R)-pseudoephedrine | 1122, 53% | 7, 50% | >1000, N/A |

| (1R,2S)-ephedrine | 0.5, 68% | 0.36, 78% | 45, 31% |

| (1S,2R)-ephedrine | 72, 66% | 106, 22% | >1000, N/A |

Data from a study on the direct effects of ephedrine isomers on human β-adrenergic receptors expressed in Chinese hamster ovary cells.[5]

Table 3: Activity of Ephedrine-type Compounds at Norepinephrine (NE) and Dopamine (DA) Transporters

| Compound | NE Transporter (EC50, nM) | DA Transporter (EC50, nM) |

| Ephedrine-type compounds | ~50 | >1000 |

This study indicates that the most potent actions of ephedrine-like compounds are as substrates of the norepinephrine transporter.[4] In self-administration studies with rhesus monkeys, pseudoephedrine isomers were found to be 10- to 33-fold less potent than cocaine as reinforcers.[6] Both isomers showed low affinity for dopamine and serotonin (B10506) transporters but comparable affinity for norepinephrine transporters relative to cocaine.[6]

Signaling Pathways and Experimental Workflows

The pharmacological activity of pseudoephedrine stereoisomers is initiated by their interaction with G-protein coupled receptors (GPCRs), specifically adrenergic receptors. This interaction triggers intracellular signaling cascades. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for characterizing such compounds.

Detailed Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of pseudoephedrine stereoisomers to adrenergic receptors.

1. Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine protein concentration using a Bradford or BCA assay.

2. Competitive Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine (B1677648) for α, 10 µM propranolol (B1214883) for β), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of the pseudoephedrine stereoisomer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand (pseudoephedrine stereoisomer).

-

Determine the IC50 value (the concentration of the isomer that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This protocol outlines a method to determine the functional potency (EC50) of pseudoephedrine stereoisomers at β-adrenergic receptors by measuring cyclic AMP (cAMP) production.

1. Cell Culture and Treatment:

-

Plate CHO cells stably expressing the human β-adrenergic receptor subtype of interest in 96-well plates and grow to confluence.

-

Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of the pseudoephedrine stereoisomer or a standard agonist (e.g., isoproterenol) to the wells and incubate for 15-30 minutes at 37°C.

2. Cell Lysis and cAMP Measurement:

-

Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of the pseudoephedrine stereoisomer.

-

Determine the EC50 value (the concentration of the isomer that produces 50% of the maximal response) and the maximal response (Emax) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Pharmacokinetics of Pseudoephedrine

Pseudoephedrine is readily and completely absorbed after oral administration, with peak plasma concentrations reached within 1.5 to 2 hours.[7] It is extensively distributed throughout the body. Unlike many other sympathomimetics, pseudoephedrine undergoes minimal metabolism, with a large proportion of the drug excreted unchanged in the urine.[7] The elimination half-life is approximately 5 to 8 hours and is dependent on urinary pH.[3] While it is likely that the enantiomers of pseudoephedrine exhibit stereoselective pharmacokinetics, detailed comparative data for (+)- and (-)-pseudoephedrine in humans is not extensively available in the reviewed literature.

Conclusion

The stereoisomerism of pseudoephedrine plays a pivotal role in its pharmacological activity. The distinct binding affinities and functional potencies of its enantiomers and diastereomers at adrenergic receptors underscore the necessity of considering stereochemistry in drug design and development. The (1R,2S)- and (1S,2R)-ephedrine isomers generally exhibit higher potency at β-adrenergic receptors compared to the pseudoephedrine isomers. Conversely, the pseudoephedrine isomers, particularly (1R,2R)-pseudoephedrine, show a higher affinity for α2-adrenergic receptors. The primary mechanism of action for pseudoephedrine is considered to be the indirect release of norepinephrine, which is supported by its potent activity at the norepinephrine transporter. This technical guide provides a foundational resource for understanding the complex pharmacology of pseudoephedrine stereoisomers, offering valuable data and methodologies to aid in future research and the development of more selective and efficacious therapeutic agents.

References

- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 2. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antihistaminic Activity of Desloratadine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antihistaminic properties of desloratadine (B1670295), a potent and selective second-generation H1 receptor antagonist. Desloratadine, the active metabolite of loratadine, is distinguished by its high affinity for the histamine (B1213489) H1 receptor, its inverse agonist activity, and its subsequent influence on downstream inflammatory pathways.[1][2][3] This document collates key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in the field of antihistaminic drugs.

Core Pharmacodynamic Properties of Desloratadine

Desloratadine exerts its primary effect by competitively binding to the histamine H1 receptor. Its high potency is demonstrated by its low nanomolar binding affinity. Beyond simple antagonism, desloratadine is classified as an inverse agonist.[4][5] This means that it not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor, thereby stabilizing it in an inactive state.[4][5] This mechanism is crucial to its anti-inflammatory effects, which extend beyond H1 receptor blockade.[3][6]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity of desloratadine for the histamine H1 receptor and its functional potency have been quantified in numerous in vitro studies. The data presented below summarizes key binding affinity (Ki, Kd) and functional antagonism (IC50) values.

| Parameter | Value (nM) | Species/System | Radioligand/Assay | Reference |

| Ki | 0.87 | Human H1 Receptor | [3H]mepyramine | [7][8] |

| Ki | 0.4 | Cloned Human H1 Receptor | Not Specified | [9] |

| pKi | 9.1 (approx. 0.08 nM) | Human H1 Receptor | [3H]mepyramine | [10] |

| Kd | 1.1 | Human H1 Receptor (in CHO cells) | [3H]desloratadine | [7][8] |

| IC50 | 51 | Human H1 Receptor | Not Specified | [8] |

Note: pKi is the negative logarithm of the Ki value. Values can vary based on experimental conditions such as cell type, temperature, and buffer composition.

Desloratadine's binding affinity is notably higher than that of many other antihistamines, including its parent compound, loratadine, as well as cetirizine, ebastine, and fexofenadine.[7][8]

Downstream Signaling and Anti-Inflammatory Effects

Desloratadine's inverse agonism at the H1 receptor has significant downstream consequences, most notably the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[4][5][11] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting both basal and histamine-stimulated NF-κB activity, desloratadine can suppress the production of inflammatory mediators.[4][12][13]

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory effect of desloratadine.

Caption: Desloratadine's dual action on the H1 receptor signaling pathway.

This inhibition of NF-κB contributes to desloratadine's broad anti-inflammatory profile, which includes the inhibition of cytokine and chemokine release (e.g., IL-4, IL-6, IL-8, IL-13, RANTES) from mast cells and basophils.[6][7][14][15]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the antihistaminic activity of desloratadine.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of a test compound (desloratadine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

- Membrane Preparation: Homogenates from cells or tissues expressing the histamine H1 receptor (e.g., HEK293T, CHO cells, or guinea pig brain tissue).[1][10][16]

- Radioligand: Typically [3H]mepyramine.[1][10][16]

- Test Compound: Desloratadine at various concentrations.

- Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine) to determine binding to non-receptor sites.[17]

- Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄ or 50 mM Tris-HCl, pH 7.4.[17][18]

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]

- Scintillation Cocktail: For radioactivity measurement.

- Glass Fiber Filters: To separate bound and free radioligand.

2. Procedure:

- Incubation Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]mepyramine, and varying concentrations of desloratadine.

- Controls: Prepare wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled antagonist).

- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-240 minutes).[10][16][17]

- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand.

- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the desloratadine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

General Workflow for Radioligand Binding Assay

Caption: A generalized experimental workflow for a radioligand binding assay.

Functional Antagonism Assay (Guinea Pig Ileum)

This classic pharmacology experiment measures the ability of desloratadine to inhibit histamine-induced smooth muscle contraction.[1][19]

1. Materials:

- Tissue: Freshly isolated terminal ileum from a guinea pig.

- Organ Bath: Containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

- Isotonic Transducer: To measure muscle contractions.

- Data Acquisition System: To record the transducer output.

- Histamine and Desloratadine Solutions.

2. Procedure:

- Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

- Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

- Histamine Dose-Response: Establish a cumulative concentration-response curve for histamine to determine the EC50.

- Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of desloratadine for a set period (e.g., 30-60 minutes).

- Second Histamine Response: In the continued presence of desloratadine, re-establish the histamine concentration-response curve.

- Data Analysis: The presence of a competitive antagonist like desloratadine will cause a rightward shift in the histamine dose-response curve. The magnitude of this shift can be used to calculate the pA₂ value, a measure of the antagonist's potency.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the effect of desloratadine on the activity of the NF-κB transcription factor.[4][20]

1. Materials:

- Cell Line: A suitable cell line, such as COS-7 or HEK293, that can be transiently transfected.[4][20]

- Expression Plasmids: A plasmid encoding the human H1 receptor and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

- Transfection Reagent: To introduce the plasmids into the cells.

- Cell Culture Medium and Reagents.

- Desloratadine and Histamine Solutions.

- Luciferase Assay System: To measure light output.

- Luminometer.

2. Procedure:

- Transfection: Co-transfect the cells with the H1 receptor and NF-κB-luciferase reporter plasmids.

- Cell Treatment: After allowing for protein expression (e.g., 24-48 hours), pre-incubate the cells with various concentrations of desloratadine.

- Stimulation: Stimulate the cells with histamine to activate the NF-κB pathway. Include control wells to measure basal (unstimulated) NF-κB activity.

- Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase.

- Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

- Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Compare the activity in desloratadine-treated cells to untreated controls to determine the inhibitory effect on both basal (inverse agonism) and histamine-stimulated (antagonism) NF-κB activity.

Conclusion

The in vitro profile of desloratadine is characterized by its high-affinity, selective, and long-duration binding to the histamine H1 receptor. Its distinct classification as an inverse agonist provides a mechanistic basis for its potent anti-inflammatory effects, which are mediated, in part, through the inhibition of the NF-κB signaling pathway and subsequent reduction in pro-inflammatory mediator release. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of desloratadine and other novel antihistaminic compounds. This comprehensive understanding is essential for the rational design and development of next-generation therapies for allergic and inflammatory diseases.

References

- 1. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Desloratadine Inhibits Constitutive and Histamine-Stimulated Nuclear Factor-κB Activity Consistent with Inverse Agonism at the Histamine H1 Receptor | Semantic Scholar [semanticscholar.org]

- 12. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 20. scilit.com [scilit.com]

An In-depth Technical Guide on the Adrenergic Receptor Subtypes Affected by Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoephedrine, a sympathomimetic drug widely used as a nasal decongestant, exerts its pharmacological effects through a complex interaction with the adrenergic system. This technical guide provides a comprehensive overview of the adrenergic receptor subtypes affected by pseudoephedrine, detailing its dual mechanism of action, binding affinities, and functional potencies. We present a compilation of quantitative data from various studies, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pseudoephedrine is a phenethylamine (B48288) and a stereoisomer of ephedrine (B3423809).[1][2] Its primary clinical use is as a decongestant for the relief of nasal and sinus congestion.[1][3] The therapeutic effects of pseudoephedrine are mediated by its interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are the physiological targets of the catecholamines norepinephrine (B1679862) and epinephrine.[3][4] Understanding the specific interactions of pseudoephedrine with the various adrenergic receptor subtypes is crucial for elucidating its full pharmacological profile, including both its therapeutic actions and potential side effects.

Pseudoephedrine exhibits a mixed mechanism of action, functioning as both an indirect-acting sympathomimetic and, to a lesser extent, a direct agonist at adrenergic receptors.[1][5][6] Its principal mechanism involves the displacement and release of endogenous norepinephrine from presynaptic nerve terminals.[1][7][8][9] The released norepinephrine then acts on postsynaptic α and β-adrenergic receptors to elicit a physiological response.[1] Additionally, pseudoephedrine has been shown to have direct, albeit weaker, agonist activity at certain adrenergic receptor subtypes.[5]

This guide will delve into the specifics of these interactions, focusing on the α₁, α₂, β₁, and β₂ adrenergic receptor subtypes.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of pseudoephedrine with adrenergic receptor subtypes has been quantified in several studies. The following tables summarize the available data on the binding affinity (IC₅₀) and functional potency (EC₅₀) of pseudoephedrine isomers at human α and β-adrenergic receptors. It is important to note that pseudoephedrine has two chiral centers, resulting in four stereoisomers. The most common form in pharmaceutical preparations is (+)-pseudoephedrine (1S,2S).

| Receptor Subtype | Pseudoephedrine Isomer | Binding Affinity (IC₅₀) | Reference |

| α₁-adrenergic | (-)-pseudoephedrine (B34784) | 33 µM | [10] |

| (+)-pseudoephedrine | 349 µM | [10] | |

| α₂-adrenergic | (-)-pseudoephedrine | 6.4 µM | [10] |

| (+)-pseudoephedrine | 213 µM | [10] |

Table 1: Binding Affinity of Pseudoephedrine Isomers at α-Adrenergic Receptors. This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the pseudoephedrine isomer required to displace 50% of a radiolabeled ligand from the receptor.

| Receptor Subtype | Pseudoephedrine Isomer | Functional Potency (EC₅₀) | Maximal Response (% of Isoproterenol) | Reference |

| β₁-adrenergic | (1S,2S)-pseudoephedrine | 309 µM | 53% | [11] |

| β₂-adrenergic | (1S,2S)-pseudoephedrine | 10 µM | 47% | [11] |

Table 2: Functional Potency of (1S,2S)-Pseudoephedrine at β-Adrenergic Receptors. This table shows the half-maximal effective concentration (EC₅₀) values, which represent the concentration of pseudoephedrine required to elicit 50% of its maximal response, and the maximal response as a percentage of the full agonist isoproterenol.

Experimental Protocols

The quantitative data presented above are derived from specific in vitro assays. The following are detailed methodologies for the key experiments used to characterize the interaction of pseudoephedrine with adrenergic receptors.

Radioligand Binding Assay (for determining Binding Affinity)

This assay measures the affinity of a ligand (e.g., pseudoephedrine) for a receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the human adrenergic receptor subtype of interest (e.g., α₁ₐ, α₁ₑ, α₁ₐ, α₂ₐ, α₂ₑ, α₂𝒸, β₁, or β₂).

-

Cells are cultured to confluence, harvested, and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors, or [¹²⁵I]-cyanopindolol for β receptors), and varying concentrations of the unlabeled competitor ligand (pseudoephedrine).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of pseudoephedrine. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (for β-Adrenergic Receptor Function)

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger for β-adrenergic receptors.

-

Cell Culture and Treatment:

-

CHO cells stably expressing the human β₁ or β₂-adrenergic receptor are seeded in multi-well plates.

-

The cells are incubated with varying concentrations of pseudoephedrine or a control agonist (e.g., isoproterenol) for a defined period at 37°C. The incubation is typically performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

cAMP Measurement (Luciferase Reporter Gene Assay as an example):

-

Cells are co-transfected with the β-adrenergic receptor and a reporter plasmid containing a cAMP response element (CRE) linked to the luciferase gene.

-

Following treatment with pseudoephedrine, the cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

-

The data are plotted as a dose-response curve to determine the EC₅₀ and maximal response for pseudoephedrine.

-

Calcium Mobilization Assay (for α₁-Adrenergic Receptor Function)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the α₁-adrenergic receptor.

-

Cell Loading and Treatment:

-

Cells expressing the α₁-adrenergic receptor subtype of interest are seeded on black-walled, clear-bottom microplates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

After an incubation period to allow for dye uptake and de-esterification, the cells are washed.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of pseudoephedrine are added to the wells.

-

-

Fluorescence Measurement:

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

The peak fluorescence response is used to generate a dose-response curve, from which the EC₅₀ for pseudoephedrine-induced calcium mobilization can be determined.

-

Signaling Pathways and Mechanism of Action

The effects of pseudoephedrine are ultimately determined by the downstream signaling cascades activated by the adrenergic receptors it influences, either directly or indirectly through norepinephrine release.

Mechanism of Action of Pseudoephedrine

Caption: Mechanism of action of pseudoephedrine.

α₁-Adrenergic Receptor Signaling Pathway

Caption: α₁-Adrenergic receptor signaling pathway.

α₂-Adrenergic Receptor Signaling Pathway

Caption: α₂-Adrenergic receptor signaling pathway.

β-Adrenergic Receptor Signaling Pathway

Caption: β-Adrenergic receptor signaling pathway.

Conclusion

Pseudoephedrine's interaction with the adrenergic system is multifaceted, involving both indirect sympathomimetic action through norepinephrine release and direct, though less potent, agonism at α and β-adrenergic receptors. The quantitative data indicate a preference for α-adrenergic receptors, particularly the α₂ subtype for the (-)-isomer, which aligns with its primary vasoconstrictive effects responsible for nasal decongestion. The functional data at β-receptors reveal a weaker partial agonism. A thorough understanding of these specific receptor interactions and their downstream signaling pathways, as detailed in this guide, is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles, and for predicting potential drug interactions and adverse effects in clinical practice. Further research is warranted to fully elucidate the binding affinities of pseudoephedrine isomers at all adrenergic receptor subtypes and to explore the nuances of their functional selectivity.

References

- 1. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 9. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

- 10. WO2000001379A1 - (-)-pseudoephedrine as a sympathomimetic drug - Google Patents [patents.google.com]

- 11. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of a Second-Generation Antihistamine: A Technical Guide to the Discovery and Development of Desloratadine from Loratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development of desloratadine (B1670295), the primary active metabolite of the second-generation antihistamine, loratadine (B1675096). We delve into the metabolic pathway of loratadine, detailing the key cytochrome P450 enzymes responsible for its conversion to desloratadine. This guide presents a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of both compounds, supported by quantitative data from preclinical and clinical studies. Furthermore, we provide detailed experimental methodologies for key in vitro metabolism assays and outline the clinical trial designs that established the efficacy and safety of desloratadine as a standalone therapeutic agent for allergic rhinitis and chronic idiopathic urticaria. The document also includes visualizations of the histamine (B1213489) H1 receptor signaling pathway and the metabolic conversion of loratadine to desloratadine to facilitate a deeper understanding of their mechanisms of action.

Introduction: From Loratadine to a Refined Successor

Loratadine, a widely used second-generation H1-receptor antagonist, undergoes extensive first-pass metabolism in the liver. Early investigations into its metabolic fate revealed the formation of a major active metabolite, descarboethoxyloratadine, subsequently named desloratadine.[1][2] This discovery was pivotal, as desloratadine was found to possess significantly greater potency as a histamine H1 receptor antagonist compared to its parent compound.[3] This finding spurred the development of desloratadine as a standalone drug, offering the potential for a more direct and potent antihistaminic effect. This guide chronicles the scientific journey from the initial metabolism studies of loratadine to the full-fledged clinical development of desloratadine.

The Metabolic Journey: Loratadine's Conversion to Desloratadine

The biotransformation of loratadine to its active metabolite, desloratadine, is a critical step in its mechanism of action. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes in Loratadine Metabolism

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have identified CYP3A4 and CYP2D6 as the principal enzymes responsible for the metabolism of loratadine to desloratadine.[4][5][6] While other CYP isoforms, including CYP1A1 and CYP2C19, contribute to a lesser extent, CYP3A4 and CYP2D6 play the most significant roles.[2][4]

The following diagram illustrates the metabolic pathway:

Comparative Pharmacokinetics: Loratadine vs. Desloratadine

The development of desloratadine as a separate entity was driven by its distinct pharmacokinetic profile compared to loratadine. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Loratadine and Desloratadine (after Loratadine Administration)

| Parameter | Loratadine | Desloratadine | Reference |

| Tmax (hours) | ~1.3 | ~2.7 | [7] |

| Cmax (ng/mL) | 4.73 (119% CV) | 4.0 (after 5mg desloratadine) | [2][7] |

| AUC (ng·hr/mL) | 24.1 (157% CV) | 56.9 (after 5mg desloratadine) | [2][7] |

| Half-life (hours) | ~8.4 | ~27 | [7] |

Table 2: Comparative Potency of Loratadine and Desloratadine

| Parameter | Loratadine | Desloratadine | Reference |

| In Vitro Potency | 1x | 50x | [3][8] |

| In Vivo Potency | 1x | 10x | [3] |

Mechanism of Action: Histamine H1 Receptor Antagonism

Desloratadine functions as a potent and selective peripheral histamine H1 receptor antagonist.[3] Histamine, upon binding to its H1 receptor, activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of an allergic response. Desloratadine competitively and non-competitively inhibits this pathway.

The signaling cascade is depicted below:

Experimental Protocols

This section provides an overview of the methodologies used in the in vitro characterization of loratadine metabolism.

In Vitro Metabolism of Loratadine using Human Liver Microsomes

Objective: To identify the enzymes responsible for the metabolism of loratadine to desloratadine and to characterize the kinetics of this conversion.

Materials:

-

Pooled human liver microsomes

-

Loratadine (and radiolabeled loratadine, e.g., [3H]Loratadine)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Acetonitrile (for reaction termination)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, loratadine (at various concentrations to determine enzyme kinetics), and potassium phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 10-120 minutes).[4]

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected.

-

Analysis: The formation of desloratadine is quantified using a validated HPLC or LC-MS/MS method.

Metabolism of Loratadine using cDNA-Expressed Human CYP Enzymes

Objective: To confirm the specific CYP isoforms involved in the metabolism of loratadine.

Materials:

-

Microsomes from insect or yeast cells expressing individual human CYP enzymes (e.g., CYP3A4, CYP2D6)

-

Loratadine

-

NADPH regenerating system

-

Appropriate buffer system

Procedure:

-

Incubation: Loratadine is incubated with microsomes containing a single expressed CYP enzyme and the NADPH regenerating system at 37°C.[4][5]

-

Control Incubations: Control incubations are performed in the absence of the NADPH regenerating system or with microsomes from cells that do not express the CYP enzyme to ensure that the observed metabolism is enzyme-dependent.

-

Analysis: The formation of desloratadine is measured over time using HPLC or LC-MS/MS to determine the rate of metabolism for each specific CYP isoform. The formation rates are typically expressed as pmol of metabolite formed per minute per nmol of P450 enzyme.[4]

Clinical Development of Desloratadine

The clinical development of desloratadine focused on demonstrating its efficacy and safety as a standalone treatment for allergic conditions, often in direct comparison to placebo and sometimes referencing the established profile of loratadine.

Clinical Trial Design for Allergic Rhinitis

A common design for clinical trials evaluating the efficacy of desloratadine in seasonal or perennial allergic rhinitis is the randomized, double-blind, placebo-controlled, parallel-group study.[9][10][11][12]

Key Features:

-

Patient Population: Patients with a documented history of allergic rhinitis and current symptoms.

-

Treatment Arms:

-

Desloratadine (typically 5 mg once daily)

-

Placebo

-

-

Primary Efficacy Endpoint: Change from baseline in the Total Nasal Symptom Score (TNSS), which typically includes assessments of rhinorrhea, nasal congestion, sneezing, and nasal pruritus.

-

Secondary Efficacy Endpoints: Changes in non-nasal symptom scores (e.g., itchy/watery eyes, itchy palate/ears), quality of life questionnaires, and overall therapeutic response.

-

Duration: Typically 2 to 4 weeks.

Clinical Trial Design for Chronic Idiopathic Urticaria

Clinical trials for chronic idiopathic urticaria (CIU) follow a similar design to those for allergic rhinitis, focusing on the specific symptoms of this condition.[8][13][14][15][16]

Key Features:

-

Patient Population: Patients with a diagnosis of CIU, characterized by the presence of hives and pruritus for at least 6 weeks.

-

Treatment Arms:

-

Desloratadine (e.g., 5 mg, 10 mg, or 20 mg once daily)

-

Placebo

-

-

Primary Efficacy Endpoint: Change from baseline in the pruritus severity score.

-

Secondary Efficacy Endpoints: Change in the number and size of hives, overall disease activity scores, and impact on sleep and daily activities.

-

Duration: Typically 4 to 6 weeks.

Table 3: Summary of a Head-to-Head Clinical Trial: Desloratadine vs. Loratadine in Allergic Rhinitis

| Parameter | Desloratadine Group | Loratadine Group | p-value | Reference |

| Number of Patients | 99 | 98 | - | [9] |

| Treatment | Desloratadine citrate (B86180) disodium (B8443419) 8.8 mg/day | Loratadine 10 mg/day | - | [9] |

| Total Effective Rate | 92.9% | 76.5% | <0.05 | [9] |

| Adverse Reaction Incidence | 7% | 16% | <0.05 | [9] |

Conclusion

The discovery of desloratadine as the major active metabolite of loratadine represents a significant advancement in the field of antihistamine therapy. Through rigorous preclinical and clinical investigation, desloratadine was developed as a standalone drug, offering enhanced potency and a favorable pharmacokinetic profile. This technical guide has provided a comprehensive overview of this journey, from the initial metabolic studies that identified desloratadine to the clinical trials that established its efficacy and safety. The detailed experimental methodologies and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development, illustrating a successful example of metabolite-based drug discovery.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of loratadine and further characterization of its in vitro metabolites. | Semantic Scholar [semanticscholar.org]

- 8. Impact of Desloratadine on Symptoms and Quality of Life in Subjects with Chronic Idiopathic Urticaria: A Multicenter, Practice-based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. medicopublication.com [medicopublication.com]

- 11. scholar.unair.ac.id [scholar.unair.ac.id]

- 12. medicopublication.com [medicopublication.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 15. Desloratadine for chronic idiopathic urticaria: a review of clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Desloratadine for chronic idiopathic urticaria] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Ma Huang: A Technical Guide to the Historical Use of Pseudoephedrine in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

For millennia, traditional medicine systems have harnessed the therapeutic properties of botanicals. Among the most prominent of these is Ephedra sinica, known in Traditional Chinese Medicine (TCM) as Ma Huang. This plant has a rich history of use, dating back over 2,000 years, for treating a variety of ailments, most notably respiratory conditions.[1][2] The primary bioactive constituents responsible for its therapeutic effects are the alkaloids ephedrine (B3423809) and pseudoephedrine.[3] This technical guide provides an in-depth analysis of the historical and traditional use of pseudoephedrine, focusing on its botanical sources, traditional preparation methods, pharmacological actions, and the analytical techniques used for its quantification. This information is intended to provide a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Quantitative Analysis of Pseudoephedrine in Ephedra Species and Traditional Formulations

The concentration of pseudoephedrine and other related alkaloids varies significantly among different Ephedra species and is influenced by factors such as geographic origin, harvest time, and preparation methods.[3][4] The following tables summarize the reported concentrations of pseudoephedrine and ephedrine in various raw plant materials and traditional decoctions.

Table 1: Alkaloid Content in Various Ephedra Species (Dry Weight)

| Ephedra Species | Pseudoephedrine Content (mg/g) | Ephedrine Content (mg/g) | Total Alkaloid Content (mg/g) | Reference |

| E. distachya subsp. helvetica | - | - | 20.8 | [4] |

| E. monosperma | Higher than ephedrine | - | 34.7 | [4] |

| E. sinica | 4.9 (in a specific capsule) | 19.4 (in a specific capsule) | - | [5] |

| Chinese Herbal Formulae (E. sinica or E. equisetina) | 0.15–12.09 (daily dose) | 0.45–34.97 (daily dose) | 0.68–53.64 (daily dose) | [6] |

Table 2: Alkaloid Content in Ma Huang Decoction (MHD)

| Compound | Concentration (mg/mL) | Preparation Details | Reference |

| D-Pseudoephedrine | 0.1 (in stock standard solution) | Ephedra 9 g, Cassia twig 6 g, bitter apricot kernel 6 g, prepared licorice 3 g. Ephedra decocted first. | [7] |

| L-Ephedrine | 0.1 (in stock standard solution) | Ephedra 9 g, Cassia twig 6 g, bitter apricot kernel 6 g, prepared licorice 3 g. Ephedra decocted first. | [7] |

Experimental Protocols

Traditional Preparation of Ma Huang Tang (Ephedra Decoction)

This protocol is based on traditional descriptions of preparing Ma Huang Tang, a classic TCM formula.[1][8]

Materials:

-

Ephedrae Herba (Ma Huang): 9g

-

Cinnamomi Ramulus (Gui Zhi): 6g

-

Armeniacae Semen Amarum (Xing Ren): 6g

-

Glycyrrhizae Radix et Rhizoma Praeparata (Zhi Gan Cao): 3g

-

Water: Approximately 250 mL

Procedure:

-

Combine the 9g of Ephedrae Herba with approximately 150 mL of water in a suitable vessel.

-

Bring the mixture to a boil and then simmer for 30 minutes. A foam may form on the surface, which is traditionally removed.[8]

-

In a separate vessel, immerse the remaining herbs (Cinnamomi Ramulus, Armeniacae Semen Amarum, and Glycyrrhizae Radix et Rhizoma Praeparata) in 150 mL of water for 30 minutes.[7]

-

Combine the decoction from step 2 with the soaked herbs and water from step 3.

-

Bring the combined mixture to a boil and then simmer for an additional 30 minutes.[7]

-

Strain the decoction to remove the solid herbal material.

-

The resulting liquid is the Ma Huang Tang. Traditionally, it is consumed warm to induce mild sweating.[8]

Analytical Quantification of Pseudoephedrine in Herbal Preparations via High-Performance Liquid Chromatography (HPLC)